(R)-5-Hydroxylansoprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Hydroxylansoprazole is a chiral derivative of lansoprazole, a proton pump inhibitor commonly used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is notable for its potential enhanced pharmacological properties due to its specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxylansoprazole typically involves the chiral resolution of lansoprazole or its intermediates. One common method is the asymmetric reduction of a ketone precursor using chiral catalysts or reagents. The reaction conditions often include:
Solvents: Methanol, ethanol, or dichloromethane.
Catalysts: Chiral ligands or enzymes.
Temperature: Typically maintained at low to moderate temperatures (0-50°C) to ensure selectivity.
Industrial Production Methods
Industrial production of ®-5-Hydroxylansoprazole may involve large-scale chiral resolution techniques such as:
Chromatographic separation: Using chiral stationary phases.
Enzymatic resolution: Employing specific enzymes that selectively react with one enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-5-Hydroxylansoprazole undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the hydroxyl group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehydroxylated derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
®-5-Hydroxylansoprazole has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential as a more effective proton pump inhibitor with fewer side effects.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
®-5-Hydroxylansoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme in the stomach lining, which is responsible for acid secretion. The compound binds to the enzyme’s active site, blocking the final step of acid production. This inhibition reduces gastric acidity, providing relief from acid-related disorders.
Comparison with Similar Compounds
Similar Compounds
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic profile.
Uniqueness
®-5-Hydroxylansoprazole is unique due to its specific stereochemistry, which may offer enhanced selectivity and potency compared to its racemic or other enantiomeric counterparts. This specificity can lead to improved therapeutic outcomes and reduced side effects.
Properties
CAS No. |
220609-28-9 |
---|---|
Molecular Formula |
C16H14F3N3O3S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)/t26-/m1/s1 |
InChI Key |
IDCLTMRSSAXUNY-AREMUKBSSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.